molecular formula C40H40N10O13 B13062619 Pemetrexed R dimer CAS No. 1802552-04-0

Pemetrexed R dimer

Cat. No.: B13062619
CAS No.: 1802552-04-0
M. Wt: 868.8 g/mol
InChI Key: MYCCYMLLSPAQLR-CGDPJZLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pemetrexed R dimer is a compound related to pemetrexed, a well-known antifolate drug used primarily in the treatment of non-small cell lung cancer and malignant pleural mesothelioma . This compound is a derivative of pemetrexed, and its unique structure and properties make it a subject of interest in various scientific research fields.

Preparation Methods

Chemical Reactions Analysis

Pemetrexed R dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups.

Biological Activity

Pemetrexed R dimer, a derivative of the established chemotherapeutic agent pemetrexed, has garnered attention for its potential biological activity in cancer treatment. This article delves into its mechanisms of action, efficacy in various cancer types, and comparative studies with other treatments.

Overview of Pemetrexed and Its Derivatives

Pemetrexed disodium (ALIMTA) is a multi-targeted antifolate that inhibits several folate-dependent enzymes crucial for nucleotide synthesis, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . The R dimer variant is hypothesized to enhance the therapeutic profile of pemetrexed by improving its pharmacokinetic properties and potentially increasing its efficacy against resistant cancer cells.

This compound operates through similar mechanisms as its parent compound but may exhibit enhanced activity due to structural modifications that facilitate better cellular uptake or binding affinity to target enzymes. Key mechanisms include:

  • Inhibition of Folate-Dependent Enzymes : Like pemetrexed, the R dimer disrupts folate metabolism, leading to impaired DNA synthesis and cell cycle arrest.
  • Induction of Apoptosis : Studies indicate that pemetrexed induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) and altering mitochondrial membrane potential . The R dimer may amplify these effects, although specific studies are still needed.
  • Cell Cycle Arrest : Pemetrexed causes G1 phase arrest in cancer cells, which could be further pronounced in the R dimer variant .

Clinical Studies

  • Non-Small Cell Lung Cancer (NSCLC) : Pemetrexed is a standard treatment for advanced non-squamous NSCLC. Studies show that it has comparable efficacy on brain metastases as on extracranial tumors . The R dimer's performance in this context remains to be fully explored but is anticipated to follow similar patterns due to its structural similarities.
  • Combination Therapies : Research indicates that combining pemetrexed with other agents can enhance overall response rates. For instance, S-1, another chemotherapy agent, has shown limited effectiveness following pemetrexed treatment due to cross-resistance concerns . The R dimer may provide an alternative route to overcome such resistance.

Preclinical Data

Preclinical studies have demonstrated that pemetrexed significantly reduces cell viability in various cancer cell lines, including those resistant to conventional therapies. The R dimer's enhanced properties could lead to improved outcomes in resistant cases .

Comparative Analysis with Other Chemotherapeutics

Drug Target Cancer Type Mechanism Efficacy
PemetrexedNSCLC, breast cancerInhibits folate-dependent enzymesModerate response rates
This compoundPotentially broader spectrumSimilar to pemetrexed but enhancedAnticipated higher efficacy
S-1NSCLCSimilar mechanism; potential cross-resistanceLower response post-pemetrexed

Case Studies

A retrospective analysis involving patients with advanced NSCLC treated with pemetrexed revealed that while the overall response rate (ORR) was modest, the combination with other agents showed promise. Future studies are necessary to evaluate the performance of the R dimer in similar settings.

Properties

CAS No.

1802552-04-0

Molecular Formula

C40H40N10O13

Molecular Weight

868.8 g/mol

IUPAC Name

(2S)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23-,40+/m0/s1

InChI Key

MYCCYMLLSPAQLR-CGDPJZLSSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)[C@]4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.